Daporinad

NAMPT Enzyme Inhibition Cancer Metabolism

Research on NAMPT inhibition often faces batch-to-batch variability and limited mechanistic clarity. Daporinad (FK866, APO866) is the benchmark non-competitive NAMPT inhibitor (Ki=0.3 nM) for robust NAD+/ATP depletion studies. • Validated in Phase I/II trials for hematologic malignancies and melanoma. • Reliably generates cross-resistance models for inhibitor screening. • Supported by established LC-qTOF-MS PK protocols for in vivo studies.

Molecular Formula C24H29N3O2
Molecular Weight 391.5 g/mol
CAS No. 658084-64-1
Cat. No. B1663336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaporinad
CAS658084-64-1
SynonymsAPO 866
APO-866
APO866
FK 866
FK-866
FK866 cpd
N-(4-(1-benzoylpiperidin-4-yl)butyl)-3-(pyridin-3-yl)acrylamide
Molecular FormulaC24H29N3O2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+
InChIKeyKPBNHDGDUADAGP-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daporinad Overview


Daporinad (FK866, APO866, CAS 658084-64-1) is a highly specific, non-competitive small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) [1]. This synthetic organic compound belongs to the benzamide class and acts by depleting cellular NAD+ and ATP levels, subsequently inducing autophagy, cell cycle arrest, and apoptosis in susceptible cancer cells . Daporinad has been investigated in multiple Phase I/II clinical trials for various malignancies, including cutaneous T-cell lymphoma, B-cell chronic lymphocytic leukemia, and melanoma [2].

Non-Competitive NAMPT Inhibition Enables pathway studies independent of nicotinamide concentration
NAD+ & ATP Depletion Supports autophagy and apoptosis signaling pathway research
Cancer Cell Metabolism Research Reported use in cell-model endpoint and resistance studies

Daporinad vs. Other NAMPT Inhibitors


Daporinad is a non-competitive inhibitor of NAMPT [1]. This contrasts sharply with other NAMPT inhibitors like GMX1778, which is a competitive inhibitor . This difference in inhibition mechanism can lead to divergent cellular effects and resistance profiles. Indeed, cancer cells made resistant to Daporinad exhibit cross-resistance to other NAMPT inhibitors, including CHS-828 (GMX1778), GNE-617, and STF-118804 [2]. Therefore, for research applications requiring a specific inhibition modality or for studies investigating resistance mechanisms, Daporinad is not interchangeable with other in-class compounds.

Inhibition Mechanism Mismatch
Non-competitive binding may not replicate cellular effects observed with competitive NAMPT inhibitors such as GMX1778 or STF-118804.
Cross-Resistance Profile Divergence
Daporinad-resistant models exhibit broad cross-resistance, suggesting substitution may alter resistance study outcomes.

Daporinad Evidence Guide


NAMPT Inhibition vs. GMX1778

Daporinad is a non-competitive NAMPT inhibitor with a Ki of 0.3-0.4 nM, which is significantly more potent than the competitive NAMPT inhibitor GMX1778, which has a reported Ki of 120 nM . This 300-400 fold difference in binding affinity underscores Daporinad's superior potency at the enzyme level.

NAMPT Ki vs. GMX1778
Head-to-head
0.3–0.4 nM vs 120 nM
~300–400 fold lower Ki
Reported higher binding affinity may support NAD+ depletion assays at lower concentrations.
Enzymatic assay using recombinant NAMPT.
NAMPT Enzyme Inhibition Cancer Metabolism

NAMPT Inhibition vs. MS0

In a direct comparison of recombinant human NAMPT inhibition, Daporinad (FK866) demonstrated an IC50 of 1.60 ± 0.32 nM, which is approximately 5.7-fold more potent than the novel NAMPT inhibitor MS0, which had an IC50 of 9.08 ± 0.90 nM [1].

NAMPT IC50 vs. MS0
Head-to-head
1.60 ± 0.32 nM vs 9.08 ± 0.90 nM
~5.7-fold lower IC50
Supports selection as reference inhibitor for benchmarking novel NAMPT inhibitors.
Recombinant human NAMPT activity assay.
NAMPT Enzyme Inhibition Cancer Metabolism

HepG2 Cytotoxicity

Daporinad effectively induces delayed cell death by apoptosis in HepG2 human liver carcinoma cells, with a reported IC50 of 1 nM . This high potency in a cellular context demonstrates its efficacy in inducing programmed cell death in a model cancer cell line.

HepG2 Cytotoxicity
Data to verify
IC50 = 1 nM
Reported cytotoxicity endpoint; supports cell-viability assay interpretation in liver cancer cell models.
Single-agent data; independent validation recommended.
HepG2 Cytotoxicity Apoptosis

Non-Competitive vs. Competitive Inhibition

Daporinad is a non-competitive NAMPT inhibitor [1]. In contrast, STF-118804 is a competitive, reversible NAMPT inhibitor [2]. This fundamental difference in mechanism can affect the compound's efficacy under different substrate (nicotinamide) concentrations and its susceptibility to certain resistance mechanisms. Furthermore, cells selected for resistance to Daporinad exhibit cross-resistance to STF-118804 [3].

Mechanism Context
Class-level
Non-competitive vs Competitive (STF-118804)
Mechanistic difference may influence substrate-dependence and resistance pathway studies.
Qualitative inference; cross-resistance observed in selected models.
Mechanism of Action Enzyme Inhibition Drug Resistance

In Vivo Pharmacokinetics in Mice

An LC-qTOF-MS assay was developed and validated to study Daporinad's pharmacokinetics in mice following intravenous administration. The study showed linear PK in the dose range of 5 to 10 mg/kg, but non-linear PK at a dose of 30 mg/kg [1]. Additionally, the study identified 25 metabolites of Daporinad in vitro and in vivo, providing a detailed metabolic profile [1].

Murine PK Profile
Method context
Linear PK 5–10 mg/kg; Non-linear at 30 mg/kg; 25 metabolites identified
Provides dose-exposure framework for in vivo research model design.
LC-qTOF-MS validated method; IV administration.
Pharmacokinetics Metabolism In Vivo Studies

Cross-Resistance Model Generation

Chronic exposure of HCT116 colorectal cancer cells to Daporinad resulted in the generation of a resistant sub-line, HCT116RFK866. These resistant cells were found to be cross-resistant to multiple other NAMPT inhibitors, including CHS-828 (GMX1778), GNE-617, and STF-118804, with EC50 values increasing by 4- to 19-fold compared to parental cells [1]. Whole-exome sequencing revealed two point mutations in NAMPT (H191R and K342R) in the resistant cells [1].

Cross-Resistance Model
Head-to-head
19× FK866, 5.3× CHS-828, 4.4× GNE-617, 4.3× STF-118804 vs parental cells
Supports development of broad NAMPT inhibitor resistance models for mechanistic studies.
HCT116 cell line; NAMPT mutations H191R and K342R.
Drug Resistance Cancer Biology NAMPT

Daporinad Application Scenarios


NAMPT Inhibition & NAD+ Depletion

For research focused on the fundamental role of NAMPT in NAD+ biosynthesis and cancer metabolism, Daporinad is the benchmark inhibitor. Its high potency (Ki = 0.3 nM ) and non-competitive mechanism [1] make it the preferred tool for robustly depleting cellular NAD+ and ATP, thereby enabling clear dissection of downstream pathways including mTORC1, MAPK/ERK, and autophagy .

NAMPT Inhibitor Resistance Mechanisms

Daporinad is uniquely valuable for generating and characterizing NAMPT inhibitor resistance models. As a well-characterized, first-in-class inhibitor, it reliably induces cross-resistance to a broad panel of other NAMPT inhibitors [2]. This makes it an essential starting point for studies aiming to identify and overcome resistance mechanisms in cancer.

Benchmarking Novel NAMPT Inhibitors

In the development of new NAMPT-targeting agents, Daporinad serves as a critical standard for comparative studies. Its extensive characterization in enzymatic and cellular assays [3] provides a robust baseline against which the potency, selectivity, and mechanism of novel compounds can be quantitatively measured.

In Vivo Cancer Metabolism Models

Researchers planning in vivo studies with Daporinad can rely on established protocols and a validated LC-qTOF-MS method for pharmacokinetic analysis [4]. The compound's in vivo efficacy in mouse xenograft models of leukemia and lymphoma is well-documented , and the availability of detailed PK data facilitates the design of robust and reproducible efficacy studies.

Application
Selection Property
Validation Focus
NAMPT Pathway Inhibition Studies
Non-competitive NAMPT binding
NAD+/ATP depletion endpoint analysis
NAMPT Inhibitor Resistance Research
Cross-resistance induction profile
Resistance mutation and pathway characterization
Novel NAMPT Inhibitor Benchmarking
Well-characterized potency reference
Enzymatic and cellular assay comparative studies
In Vivo PK/PD Research Models
Validated LC-qTOF-MS method
Dose-exposure relationship and metabolite profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daporinad

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.